Potassium di-tert-butyl phosphate

Catalog No.
S770638
CAS No.
33494-80-3
M.F
C8H18KO4P
M. Wt
248.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium di-tert-butyl phosphate

CAS Number

33494-80-3

Product Name

Potassium di-tert-butyl phosphate

IUPAC Name

potassium;ditert-butyl phosphate

Molecular Formula

C8H18KO4P

Molecular Weight

248.3 g/mol

InChI

InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10);/q;+1/p-1

InChI Key

ZSWXMOQFFWMZQH-UHFFFAOYSA-M

SMILES

CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+]

Canonical SMILES

CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+]

Organic Synthesis:

  • As a Base: Due to its weakly basic properties, potassium di-tert-butyl phosphate can be used as a non-nucleophilic base in various organic reactions. Its bulky tert-butyl groups hinder nucleophilic attack while allowing deprotonation to occur. For instance, it is used in the deprotonation of terminal alkynes for subsequent functionalization reactions [].

Organometallic Chemistry:

  • Ligand precursor: Potassium di-tert-butyl phosphate can be used as a precursor to generate di-tert-butylphosphonate ligands. These ligands can coordinate with various metal centers, enabling the study of their reactivity and catalytic properties in various organometallic reactions [].

Material Science:

  • Solid-state electrolyte synthesis: Potassium di-tert-butyl phosphate has been explored as a component in the development of solid-state electrolytes for lithium-ion batteries. It contributes to the ionic conductivity and electrochemical stability of these electrolytes [].

Biological studies:

  • Enzyme inhibitor: Potassium di-tert-butyl phosphate can act as an inhibitor for certain enzymes, such as phosphatases, which play a crucial role in various biological processes. Studying the inhibitory effects of this compound can aid in understanding enzyme function and developing new therapeutic strategies [].

DTBPOK is a salt formed by the reaction of potassium hydroxide (KOH) with di-tert-butyl phosphoric acid. It serves as a high-quality phosphorylating agent for the synthesis of N-phosphonooxymethyl prodrugs []. These prodrugs are inactive precursors to drugs containing a phosphate group. Once administered, they are converted into the active pharmaceutical ingredients (APIs) inside the body through enzymatic processes or hydrolysis []. This approach improves the bioavailability of certain drugs, allowing for administration via injection instead of tablets [].


Molecular Structure Analysis

The DTBPOK molecule consists of several key features:

  • A central phosphate group (PO₄³⁻) with one negative charge.
  • Two tert-butyl groups (C₄H₉) attached to the phosphate group, providing steric hindrance [].
  • A potassium cation (K⁺) that balances the negative charge on the phosphate group [].

The bulky tert-butyl groups contribute to the lipophilic nature of the molecule, influencing its ability to interact with cell membranes [].


Chemical Reactions Analysis

Synthesis:

DTBPOK can be synthesized by reacting di-tert-butyl phosphoric acid with potassium hydroxide [].

(CH₃)₃C-O-P(O)(OH)₂  +  KOH  →  (CH₃)₃C-O-P(O)(O⁻K⁺) + H₂ODi-tert-butyl phosphoric acid  +  Potassium hydroxide →  DTBPOK  +  Water

Other Relevant Reactions:

DTBPOK's primary function lies in its ability to phosphorylate organic molecules to form N-phosphonooxymethyl prodrugs. The specific reaction scheme depends on the target molecule but generally involves the displacement of the tert-butyl group by the hydroxyl group of the target molecule [].


Physical And Chemical Properties Analysis

  • Appearance: White powder [].
  • Melting Point: 247-252 °C [].
  • Storage Temperature: 2-8 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide [].
  • Stability: Stable under anhydrous conditions [].

DTBPOK acts as a phosphorylating agent in the synthesis of N-phosphonooxymethyl prodrugs. It donates a phosphate group to the target molecule, which is then converted into the active drug form inside the body []. The mechanism of conversion can be enzymatic (mediated by enzymes) or non-enzymatic (through hydrolysis) []. The bulky tert-butyl groups of DTBPOK are crucial for its function. They contribute to the lipophilicity of the molecule, allowing it to pass through cell membranes and react with intracellular targets [].

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33494-80-3

Dates

Modify: 2023-08-15

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